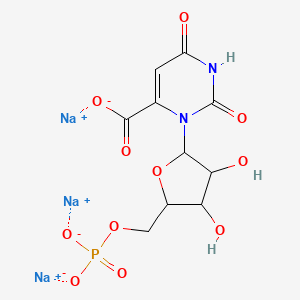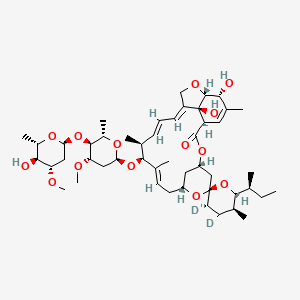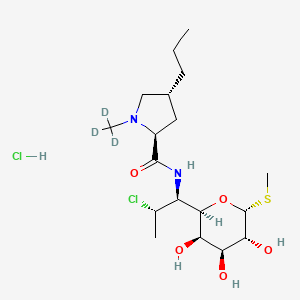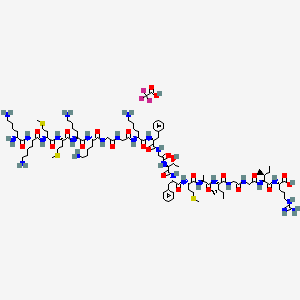
Orotidylic acid (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orotidylic acid (trisodium) is a pyrimidine nucleotide, also known as orotidine 5’-monophosphate. It is a key intermediate in the biosynthesis of uridine monophosphate, which is essential for the synthesis of RNA and DNA. This compound plays a crucial role in the metabolic pathways of pyrimidine nucleotides and is involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Orotidylic acid (trisodium) is synthesized from orotic acid and phosphoribosyl pyrophosphate. The reaction is catalyzed by the enzyme orotate phosphoribosyltransferase. The reaction conditions typically involve an aqueous solution with a controlled pH to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, the production of orotidylic acid (trisodium) involves the fermentation of microorganisms that naturally produce orotic acid. The orotic acid is then extracted and purified before being converted to orotidylic acid through enzymatic reactions. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Orotidylic acid (trisodium) undergoes several types of chemical reactions, including decarboxylation, phosphorylation, and hydrolysis.
Common Reagents and Conditions
Decarboxylation: This reaction is catalyzed by orotidine 5’-phosphate decarboxylase, resulting in the formation of uridine monophosphate.
Phosphorylation: Orotidylic acid can be phosphorylated to form diphosphates and triphosphates using ATP and specific kinases.
Hydrolysis: Hydrolysis of orotidylic acid can occur under acidic or basic conditions, leading to the breakdown of the nucleotide into its constituent parts.
Major Products
The major products formed from these reactions include uridine monophosphate, diphosphates, and triphosphates, which are essential for various cellular processes .
Scientific Research Applications
Orotidylic acid (trisodium) has numerous applications in scientific research:
Biology: It serves as a model compound to understand nucleotide metabolism and its regulation in cells.
Medicine: Research on orotidylic acid helps in understanding metabolic disorders such as orotic aciduria and developing potential treatments.
Mechanism of Action
Orotidylic acid (trisodium) exerts its effects by participating in the biosynthesis of pyrimidine nucleotides. The enzyme orotate phosphoribosyltransferase catalyzes the formation of orotidylic acid from orotic acid and phosphoribosyl pyrophosphate. Subsequently, orotidine 5’-phosphate decarboxylase converts orotidylic acid to uridine monophosphate, which is then used in the synthesis of RNA and DNA .
Comparison with Similar Compounds
Similar Compounds
Uridine monophosphate: A direct product of orotidylic acid decarboxylation, essential for RNA synthesis.
Cytidine monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.
Thymidine monophosphate: A pyrimidine nucleotide used in DNA synthesis.
Uniqueness
Orotidylic acid (trisodium) is unique due to its role as an intermediate in the biosynthesis of uridine monophosphate. Unlike other pyrimidine nucleotides, it is directly involved in the decarboxylation reaction catalyzed by orotidine 5’-phosphate decarboxylase, making it a critical component in the pyrimidine biosynthesis pathway .
Properties
Molecular Formula |
C10H10N2Na3O11P |
|---|---|
Molecular Weight |
434.14 g/mol |
IUPAC Name |
trisodium;3-[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3 |
InChI Key |
IESMRAGOMHGJFC-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)
![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)







![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)
![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)
